molecular formula C6H5F2NO2S B2810666 5-Fluoro-4-methylpyridine-2-sulfonyl fluoride CAS No. 2580224-43-5

5-Fluoro-4-methylpyridine-2-sulfonyl fluoride

Cat. No. B2810666
CAS RN: 2580224-43-5
M. Wt: 193.17
InChI Key: VJQPXKXAZYEAFV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 5-Fluoro-4-methylpyridine-2-sulfonyl fluoride is 1S/C6H5F2NO2S/c1-4-2-6 (12 (8,10)11)9-3-5 (4)7/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Fluorination Reactions

Fluorination reactions are fundamental in organic synthesis, allowing for the introduction of fluorine atoms into organic molecules. The reactivity of fluorine-containing compounds, such as 5-Fluoro-4-methylpyridine-2-sulfonyl fluoride, enables selective fluorination, which is crucial for developing fluorinated drugs and agrochemicals. For instance, the fluorination of 3-O-Benzyl-6-deoxy-1,2-O-isopropylidenehexofuranoses with various fluorinating agents demonstrates the versatility of fluorine introduction into complex molecules (Mori & Morishima, 1994).

Synthesis of Fluoropyridines

Fluoropyridines are crucial in medical imaging, particularly in Positron Emission Tomography (PET). The synthesis approach utilizing pyridyliodonium salts highlights the methodological advancements in incorporating fluorine into specific positions of pyridine rings, overcoming previous synthetic limitations and enabling the development of novel PET tracers (Carroll, Nairne, & Woodcraft, 2007).

Enzymatic Fluorination

In nature, fluorination is rare, but certain enzymes can catalyze the formation of C-F bonds, as seen in Streptomyces cattleya. The enzyme 5'-fluoro-5'-deoxy adenosine synthetase (FDAS) identified in this bacterium elucidates a biological pathway to fluorinated metabolites, demonstrating a unique case of enzymatic fluorination that could inspire biomimetic synthetic strategies (Zhu et al., 2007).

Development of Fluorosulfonylation Reagents

The synthesis of new fluorosulfonylation reagents, such as 1-bromoethene-1-sulfonyl fluoride, expands the toolkit for SuFEx (sulfur(vi) fluoride exchange) chemistry. This reagent enables the regioselective construction of sulfonyl fluoride-containing molecules, showcasing the importance of developing versatile chemical reagents for specific transformations (Leng & Qin, 2018).

properties

IUPAC Name

5-fluoro-4-methylpyridine-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c1-4-2-6(12(8,10)11)9-3-5(4)7/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQPXKXAZYEAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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